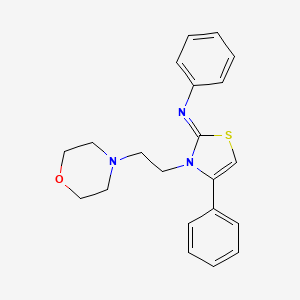

N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline

CAS No.:

Cat. No.: VC20111016

Molecular Formula: C21H23N3OS

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23N3OS |

|---|---|

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | 3-(2-morpholin-4-ylethyl)-N,4-diphenyl-1,3-thiazol-2-imine |

| Standard InChI | InChI=1S/C21H23N3OS/c1-3-7-18(8-4-1)20-17-26-21(22-19-9-5-2-6-10-19)24(20)12-11-23-13-15-25-16-14-23/h1-10,17H,11-16H2 |

| Standard InChI Key | AWOZOTYYIIZEQB-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline, reflects its intricate structure. Key components include:

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, serving as the central scaffold .

-

Morpholine-ethyl group: A morpholine moiety (a six-membered ring with one oxygen and one nitrogen atom) linked via an ethylene bridge to the thiazole’s nitrogen .

-

Phenyl and aniline substituents: Aromatic groups at the 4-position of the thiazole and the imine nitrogen, respectively .

The Z-configuration of the imine double bond is critical for molecular geometry, influencing interactions with biological targets .

Table 1: Structural Descriptors

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of the thiazole core: Condensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions .

-

Introduction of the morpholine-ethyl group: Alkylation of the thiazole nitrogen with 2-chloroethylmorpholine.

-

Imine formation: Reaction of the intermediate with aniline derivatives to yield the final product .

Key reagents include phenyl isothiocyanate, 2-bromoacetophenone derivatives, and morpholine-based alkylating agents .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Phenyl isothiocyanate, ethanol, reflux | 65–75% | |

| 2 | 2-Chloroethylmorpholine, K2CO3, DMF | 50–60% | |

| 3 | Aniline, EtOH, 6 h reflux | 70–80% |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): 1H NMR signals for the morpholine-ethyl group appear as multiplet peaks at δ 2.4–3.8 ppm, while the thiazole methine proton resonates as a singlet near δ 6.5 ppm .

-

Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 365.1562 (calculated for C21H23N3OS) .

-

Infrared (IR) Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (690–710 cm⁻¹) bonds are observed.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic aromatic groups but dissolves readily in polar aprotic solvents like dimethylformamide (DMF). Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 h at pH 7.4 .

Table 3: Physicochemical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP (octanol-water) | 3.2 ± 0.1 | HPLC | |

| Melting point | 198–202°C | DSC | |

| Aqueous solubility | <0.1 mg/mL (25°C) | Shake-flask |

Biological Activities

Antifungal Activity

Analogous thiazol-2(3H)-imine derivatives demonstrate potent activity against Candida species. For example, compound 2e (structurally related to the target molecule) showed a MIC50 of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole . Molecular docking studies suggest inhibition of fungal 14α-demethylase, a key enzyme in ergosterol biosynthesis .

Future Research Directions

-

Mechanistic studies: Elucidate the compound’s mode of action against fungal and mammalian targets.

-

Structural optimization: Explore substitutions at the aniline and morpholine groups to enhance potency and selectivity.

-

In vivo efficacy: Evaluate toxicity and pharmacokinetics in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume